molecular formula C8H16N2O B1628647 N-Piperidin-2-ylmethyl-acetamide CAS No. 98998-26-6

N-Piperidin-2-ylmethyl-acetamide

Cat. No.: B1628647
CAS No.: 98998-26-6
M. Wt: 156.23 g/mol
InChI Key: JEXJVXDRCVKIME-UHFFFAOYSA-N
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Description

N-Piperidin-2-ylmethyl-acetamide: is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Safety and Hazards

N-Piperidin-2-ylmethyl-acetamide is classified as a combustible solid . It is sold “as-is” without any warranty of merchantability, fitness for a particular purpose, or against infringement of intellectual property rights of a third party . It is intended for use only in research and development under the supervision of a technically qualified individual .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including N-Piperidin-2-ylmethyl-acetamide, is an important task of modern organic chemistry . The latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety are expected to contribute to future research directions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of piperidine derivatives often involves hydrogenation, cyclization, and multicomponent reactions. These methods are optimized for high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Piperidine derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Substitution reactions, including nucleophilic substitution, are common for piperidine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of piperidine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, piperidine-based drugs may inhibit enzymes or block receptors, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Uniqueness of N-Piperidin-2-ylmethyl-acetamide: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it valuable in both research and industrial applications.

Properties

IUPAC Name

N-(piperidin-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(11)10-6-8-4-2-3-5-9-8/h8-9H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXJVXDRCVKIME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602729
Record name N-[(Piperidin-2-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98998-26-6
Record name N-[(Piperidin-2-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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